molecular formula C8H14O2 B161774 trans-2-Octenoic acid CAS No. 1871-67-6

trans-2-Octenoic acid

Cat. No. B161774
CAS RN: 1871-67-6
M. Wt: 142.2 g/mol
InChI Key: CWMPPVPFLSZGCY-VOTSOKGWSA-N
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Description

Trans-2-Octenoic acid, also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid that is octanoic acid carrying a double bond at position 2 (the 2E-isomer). It has a role as an animal metabolite. It is a medium-chain fatty acid, a monounsaturated fatty acid, a straight-chain fatty acid, and an olefinic fatty acid .


Molecular Structure Analysis

The molecular formula of trans-2-Octenoic acid is C8H14O2. It has a double bond at position 2, which gives it its olefinic property . The structure can be represented by the canonical SMILES string CCCCCC=CC(=O)O .


Chemical Reactions Analysis

Trans-2-Octenoic acid is involved in various metabolic pathways. For instance, in the fatty acid elongation cycle, trans-2-enoyl-CoA reductases catalyze the reduction reactions . Another study suggests that trans-2-Octenoic acid might be transported from the gut to the liver, affecting the expression of certain genes .


Physical And Chemical Properties Analysis

Trans-2-Octenoic acid is a colorless to light yellow to light orange clear liquid . Its molecular weight is 142.20 g/mol .

Scientific Research Applications

  • Flavoring Agents : Trans-2-Octenoic acid is used as a flavoring agent due to its unique acidic and fatty flavor . It can be used in the food industry to enhance the taste of various food products.

  • Chemical Synthesis : Trans-2-Octenoic acid can be used in chemical synthesis due to its unique chemical properties . It can act as a building block in the synthesis of more complex molecules.

  • Ethyl Ester Formation : Trans-2-Octenoic acid can be used to form ethyl esters . Ethyl esters are commonly used in perfumes and are also used as solvents for various chemical reactions.

  • Biofuel Production : Trans-2-Octenoic acid can be used in the production of biofuels . In a study, Saccharomyces cerevisiae, a widely used industrial microorganism, was genetically engineered to produce medium-chain fatty acids such as hexanoic and octanoic acid using the reverse β-oxidation pathway . This pathway is energy-efficient and environmentally sustainable compared to current extraction methods .

  • Fungal Metabolism : Trans-2-Octenoic acid can be metabolized by certain types of fungi . Understanding this metabolic process can provide insights into the biological functions of these fungi and potentially lead to the development of new biotechnological applications .

  • Chemical Industry : Trans-2-Octenoic acid can be used in the chemical industry for the synthesis of various compounds . Its unique chemical properties make it a valuable tool for creating complex molecules .

Safety And Hazards

Trans-2-Octenoic acid is considered hazardous. It may cause severe skin burns and eye damage. It may also be corrosive to metals . Proper safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

Research on trans-2-Octenoic acid is ongoing. One study suggests that it might possess antimicrobial properties against certain bacterial strains. Another study indicates that it might be involved in gut-liver crosstalk mechanisms underlying lipogenesis in chickens . These findings suggest potential future directions for research on trans-2-Octenoic acid.

properties

IUPAC Name

(E)-oct-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMPPVPFLSZGCY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904721
Record name (2E)-2-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Buttery, butterscotch aroma
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1783/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

139.00 to 141.00 °C. @ 13.00 mm Hg
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1783/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.935-0.941
Record name (E)-2-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1783/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Octenoic acid

CAS RN

1871-67-6, 1470-50-4
Record name trans-2-Octenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1871-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-2-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oct-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.547
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0057TJ59E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

5 - 6 °C
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
S Tahara, Y Suzuki, J Mizutani - Agricultural and Biological …, 1977 - Taylor & Francis
The metabolisms of trans-2-octenoic acid (2-OEA) and related compounds were investigated by using one of Mucor species which could reduce sorbic acid to trans-4-hexenol. In a …
Number of citations: 18 www.tandfonline.com
IR Nichols, CM Hamadani, CM Chism… - Advanced …, 2023 - Wiley Online Library
… trans-2-octenoic acid as the choline-coordinated carboxylic acid anion candidate (CA2OE). Trans-2-octenoic acid … molar equivalents of purified trans-2-octenoic acid in a salt metathesis …
Number of citations: 2 onlinelibrary.wiley.com
S Tahara, J Mizutani - Agricultural and Biological Chemistry, 1978 - academic.oup.com
… Molar yields in the reaction medium composed of 5 % glucose, M/15 phosphates as buffering reagents, 8 mM trans-2-octenoic acid and the resting cells adapted to sorbic acid, 5 g in …
Number of citations: 20 academic.oup.com
Y Liang, W Wu, R Li, Y Lu, G Wang, S Tan, H Chen… - Agriculture, 2023 - mdpi.com
… , namely, diacetyl and trans-2-octenoic acid, were screened from … diacetyl and trans-2-octenoic acid were identified from the … In this work, trans-2-octenoic acid, the antifungal compound, …
Number of citations: 1 www.mdpi.com
M Jacobson - Journal of the American Chemical Society, 1953 - ACS Publications
… IV was also prepared, in 31% over-all yield, by condensing w-caproaldehyde witii ethyl hydrogen malonate to give the ethyl ester of trans-2octenoic acid, which was then reduced with …
Number of citations: 57 pubs.acs.org
S Karabulut, BÖ Öztürk, Y İmamoğlu - Journal of Organometallic Chemistry, 2010 - Elsevier
… In addition, the reactions of trans-2-octenoic acid and the other acids showed that not only is the nature of the alkyne important, but the nature of the carboxylic acid also has a significant …
Number of citations: 26 www.sciencedirect.com
IR Nichols, CM Hamadani, CM Chism… - Advanced …, 2023 - Wiley Online Library
At 50%(v/v) water composition, the ionic liquid (IL) choline trans-2-octenoic acid (CA2OE 1: 2) forms a lamellar-organized nanoparticle (cross-section) encapsulating fluorescent …
Number of citations: 0 onlinelibrary.wiley.com
S TAHARA, J MIZUTANI - Agricultural and Biological Chemistry, 1978 - jlc.jst.go.jp
… Moreover, in a phosphate buffer solution the resting cells converted trans-2-octenoic acid (2-OEA) into monooctyl phosphate as a final metabolite. In this metabolic pathway, the …
Number of citations: 3 jlc.jst.go.jp
T Satoshi, N Toshio, K Shin, M Junya - Bulletin of the Agricultural …, 1975 - cir.nii.ac.jp
Fungal metabolism of trans-2-octenoic acid. | CiNii Research … Fungal metabolism of trans-2-octenoic acid. …
Number of citations: 0 cir.nii.ac.jp
M MIZUGAKI, Y ITO, T HOSHINO… - Chemical and …, 1982 - jstage.jst.go.jp
… N-Acetylcysteamine (NAC) was prepared according to the report of Kuhn and Quadbeck.1) cis—Z-Octenoic acid and trans-2-octenoic acid were synthesized according to the reports of …
Number of citations: 13 www.jstage.jst.go.jp

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